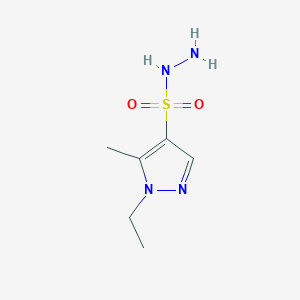

1-ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide

Description

Properties

IUPAC Name |

1-ethyl-5-methylpyrazole-4-sulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2S/c1-3-10-5(2)6(4-8-10)13(11,12)9-7/h4,9H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGFZQLPERVHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)S(=O)(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonohydrazide group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-Ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfonic acids.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding sulfonyl hydrazine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide typically involves the reaction of pyrazole derivatives with sulfonyl hydrazides. The resulting compound can be characterized by various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.

This compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound can inhibit cancer cell proliferation. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines, including MDA-MB-436 (breast cancer) and A549 (lung cancer). The mechanism of action often involves apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess notable antimicrobial properties. For example, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, demonstrating efficacy against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus faecium).

Inflammation Inhibition

Inflammatory diseases are another area where this compound has shown potential. Studies suggest that this compound can inhibit biofilm formation and reduce inflammation markers, indicating its usefulness in treating inflammatory conditions .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of pyrazole derivatives, researchers synthesized a series of compounds based on the pyrazole framework. Among them, this compound exhibited an IC50 value of 2.57 µM against MDA-MB-436 cells, outperforming standard treatments like Olaparib .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of pyrazole derivatives against various pathogens. The compound demonstrated minimal inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an alternative treatment option for bacterial infections.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes. The sulfonohydrazide group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Key Observations :

- The ethyl group in the target compound increases molecular weight by ~14 g/mol compared to the 1,5-dimethyl analog.

- The absence of a 5-methyl group in 1-methyl-1H-pyrazole-4-sulfonohydrazide reduces steric bulk, which could affect binding interactions in enzymatic assays .

Reactivity Differences :

- The ethyl group in the target compound may stabilize intermediates during synthesis due to its electron-donating inductive effect, contrasting with electron-withdrawing groups (e.g., trifluoromethyl) in analogs like 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, which require harsher reaction conditions .

- Sulfonohydrazides exhibit nucleophilic reactivity at the hydrazide nitrogen, enabling Schiff base formation or metal coordination. Bulkier substituents (e.g., ethyl vs. methyl) could sterically hinder these reactions .

Stability and Handling

- Thermal Stability : The ethyl group may confer greater thermal stability than methyl substituents, as observed in differential scanning calorimetry (DSC) studies of related pyrazoles .

- Solubility: The target compound’s solubility in polar solvents (e.g., ethanol, DMSO) is likely lower than that of 1-methyl-1H-pyrazole-4-sulfonohydrazide due to increased hydrophobicity .

Biological Activity

1-Ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure

- Molecular Formula : C6H10N4O2S

- CAS Number : 1006327-17-8

Physical Properties

- The compound is characterized by a pyrazole ring substituted with an ethyl group and a sulfonohydrazide moiety, which contributes to its biological activity.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor , particularly targeting succinate dehydrogenase, an enzyme critical in the tricarboxylic acid (TCA) cycle. By binding to the active site, it disrupts normal enzymatic function, leading to decreased cellular respiration and energy production.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antifungal and antibacterial properties . For instance, studies have demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for specific strains . The mechanism of action involves inhibition of protein synthesis and disruption of biofilm formation, making it a candidate for treating resistant bacterial infections.

Case Studies

Several studies have investigated the biological activities of related compounds and their derivatives:

- Antibiotic Activity : A study highlighted the effectiveness of a similar compound against Staphylococcus aureus biofilms, showing a minimum biofilm inhibitory concentration (MBIC) of 62.216–124.432 μg/mL .

- Inflammation and Pain Management : Another study focused on the analgesic and anti-inflammatory properties of pyrazole derivatives, noting that certain substitutions enhanced anti-inflammatory effects without increasing ulcerogenic risks .

The mechanism by which this compound exerts its effects involves:

- Inhibition of Key Enzymes : The compound's ability to inhibit succinate dehydrogenase impacts metabolic pathways crucial for energy production.

- Biofilm Disruption : It interferes with the formation of bacterial biofilms, enhancing the efficacy of antibiotics against resistant strains.

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and target enzymes, revealing that specific amino acid residues in the enzyme's active site are critical for its inhibitory activity.

Comparison with Related Compounds

To understand the uniqueness of this compound, it can be compared with other similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-Ethyl-1H-pyrazole-4-sulfonamide | Similar | Moderate antibacterial properties |

| 1-Ethyl-1H-pyrazole-4-sulfonic acid | Oxidized form | Different chemical properties |

| 1-Ethyl-1H-pyrazole-4-carbohydrazide | Similar hydrazide group | Varies in reactivity |

The distinct combination of functional groups in this compound contributes to its specific biological activities compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.